![molecular formula C15H22N2O4S B12897865 5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide CAS No. 57734-52-8](/img/structure/B12897865.png)
5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group, a methoxy group, and a pyrrolidin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-ylmethylamine to yield 2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity and specificity, while the ethylsulfonyl and methoxy groups may influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.
Pyrrolidin-2-one derivatives: Compounds with a similar pyrrolidine ring structure.
Uniqueness
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is unique due to the specific combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
57734-52-8 |
|---|---|
Molekularformel |
C15H22N2O4S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)12-6-7-14(21-2)13(9-12)15(18)17-10-11-5-4-8-16-11/h6-7,9,11,16H,3-5,8,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
AKEHQWVKDXNZTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
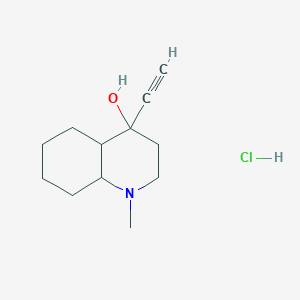

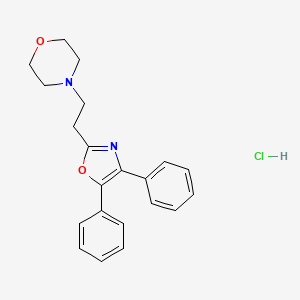
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
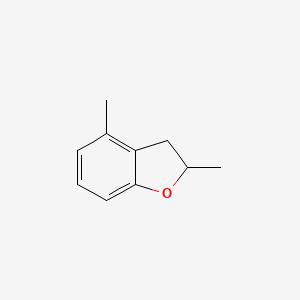
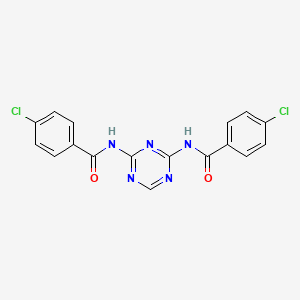
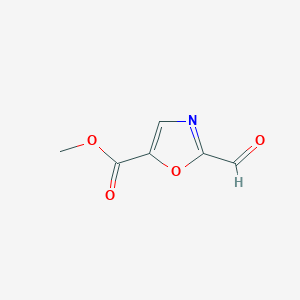
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
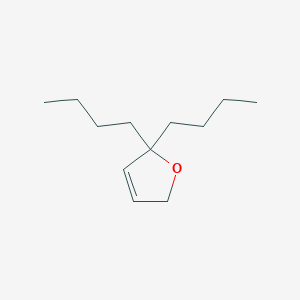
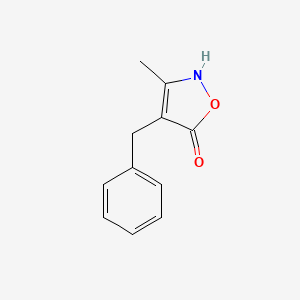
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)


